molecular formula C8H6N2O2 B1610082 6-(cyanomethyl)pyridine-2-carboxylic Acid CAS No. 312325-75-0

6-(cyanomethyl)pyridine-2-carboxylic Acid

Cat. No.: B1610082
CAS No.: 312325-75-0
M. Wt: 162.15 g/mol
InChI Key: OHCPKZWRMPEWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyanomethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound features a cyanomethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyanomethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with cyanomethyl magnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(cyanomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents facilitate these reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Scientific Research Applications

6-(cyanomethyl)pyridine-2-carboxylic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(cyanomethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanomethyl group can undergo nucleophilic attack, leading to various downstream effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyanomethyl)pyridine-3-carboxylic acid
  • 6-(cyanomethyl)pyridine-3-carboxylic acid
  • 2-(cyanomethyl)pyridine-4-carboxylic acid

Uniqueness

6-(cyanomethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications compared to its isomers. The presence of both a cyanomethyl and a carboxylic acid group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds.

Properties

IUPAC Name

6-(cyanomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-4-6-2-1-3-7(10-6)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCPKZWRMPEWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467179
Record name 6-(cyanomethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-75-0
Record name 6-(cyanomethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyanomethyl)pyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-(cyanomethyl)pyridine-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
6-(cyanomethyl)pyridine-2-carboxylic Acid
Reactant of Route 4
6-(cyanomethyl)pyridine-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-(cyanomethyl)pyridine-2-carboxylic Acid
Reactant of Route 6
6-(cyanomethyl)pyridine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.